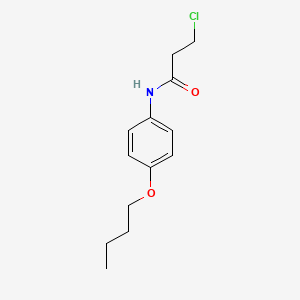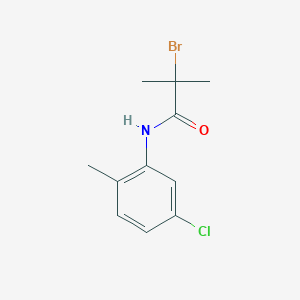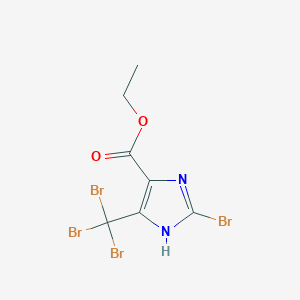![molecular formula C16H20N2O3 B1404512 Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate CAS No. 1160246-74-1](/img/structure/B1404512.png)
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
Vue d'ensemble
Description
“Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate” is a chemical compound with the molecular formula C16H20N2O3 . It is used in various research and development activities .
Molecular Structure Analysis
The molecular structure of “Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate” is available in various chemical databases . The structure is based on the spirocyclic system, which is a common feature in many bioactive compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of “Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate” such as its density, melting point, and boiling point can be found in chemical databases .Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Methods : The compound has been synthesized through various methods. For instance, the oxidative cyclization of olefinic precursors has been used to synthesize diazaspiro[4.5]decane systems, which include benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate (Martín-López & Bermejo, 1998). Similarly, decarbonylation of N-Cbz-(D,L)-Pipecolinic acid derivatives is another method used in its synthesis (Martín‐Lopez & Bermejo‐Gonzalez, 1994).
Crystal Structure Analysis : Studies have investigated the crystal structures of related diazaspiro[4.5]decane compounds. For example, the crystallographic analysis of cyclohexane-5-spirohydantoin derivatives highlights the role of substituents on the cyclohexane ring in supramolecular arrangements (Graus et al., 2010).
Applications in Chemical Synthesis
Spirolactams Synthesis : The compound is utilized in the synthesis of spirolactams, which are significant in the development of pseudopeptides and bioactive compounds. For instance, the synthesis of α,β-Unsaturated Spirolactams via intramolecular cyclization is a relevant application (Martín & Bermejo, 1995).
Formation of Diazaspirodecanes : The compound is involved in reactions leading to the formation of diazaspirodecanes, which are important intermediates in chemical syntheses. For example, aziridination and 1,3-dipolar cycloaddition of dibenzylidenecyclohexanone result in diazadispirodecanes (Albar et al., 1997).
Pharmacological Research
Anxiolytic Activity : Some derivatives of diazaspiro[4.5]decane have been synthesized and evaluated for potential anxiolytic activity. This indicates its role in the development of new pharmacological agents (Kossakowski et al., 1998).
Antibacterial and Antifungal Agents : Ethyl diazaspiro[4.5]dec-9-ene-6-carboxylates, structurally related to benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate, have been synthesized and evaluated for antimicrobial activities, showcasing their potential in medicinal chemistry (Thanusu et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-14-7-4-8-16(17-14)9-10-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVZXTSTUKGUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101191687 | |
| Record name | Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
CAS RN |
1160246-74-1 | |
| Record name | Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160246-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101191687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene](/img/structure/B1404429.png)
![1-[Chloro(difluoro)methoxy]-2,3-difluoro-4-methyl-benzene](/img/structure/B1404431.png)
![4-[Chloro(difluoro)methoxy]-2-fluoro-benzonitrile](/img/structure/B1404432.png)
![4-[Chloro(difluoro)methoxy]-1-fluoro-2-methyl-benzene](/img/structure/B1404434.png)

![3-chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1404437.png)
![1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1404438.png)

![5-Bromo-3-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1404445.png)


![Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1404450.png)

